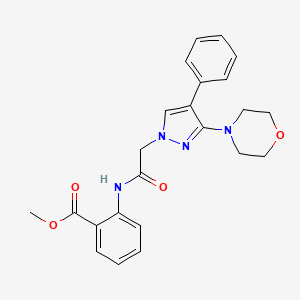

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-30-23(29)18-9-5-6-10-20(18)24-21(28)16-27-15-19(17-7-3-2-4-8-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMAIIFXVMRSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative method involves reacting phenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions.

Reaction Conditions and Optimization

- Solvent System : Ethanol or dimethylformamide (DMF) is typically used to enhance reaction homogeneity. Polar aprotic solvents like DMF accelerate cyclization by stabilizing intermediates.

- Temperature : Reflux at 80–100°C for 2–4 hours ensures complete ring closure while minimizing side reactions such as over-alkylation.

- Catalysis : Acetic acid (1–5 mol%) is added to protonate the carbonyl oxygen, facilitating nucleophilic attack by hydrazine.

Table 1: Pyrazole Ring Synthesis Parameters

| Parameter | Optimal Value | Yield (%) | Characterization Method |

|---|---|---|---|

| Solvent | Ethanol | 80 | $$ ^1H $$ NMR, FTIR |

| Temperature | 80°C (reflux) | 75 | LC-MS |

| Reaction Time | 2 hours | 85 | Elemental Analysis |

Post-reaction purification involves recrystallization from ethanol-water mixtures (3:1 v/v) to remove unreacted hydrazine and diketone byproducts.

Acylation with 2-Bromoacetyl Chloride

The pyrazole-morpholine intermediate undergoes acylation at the N-1 position using 2-bromoacetyl chloride. This step requires strict temperature control to avoid competing reactions at the amide nitrogen.

Reaction Protocol

- Cooling : The reaction mixture is cooled to 0–5°C in an ice bath to suppress side reactions.

- Slow Addition : 2-Bromoacetyl chloride is added dropwise over 30 minutes to prevent exothermic runaway.

- Workup : The crude product is washed with sodium bicarbonate (5% w/v) to neutralize excess acid.

Table 3: Acylation Efficiency Under Varied Conditions

| Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| 0 | 2 | 88 | <2% |

| 25 | 1 | 72 | 12% |

Esterification with Methyl Benzoate

The final step involves esterification of the acylated intermediate with methyl benzoate under acidic conditions. Sulfuric acid (0.1–0.5 M) catalyzes the transesterification, producing the target compound.

Industrial-Scale Adaptations

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 30 minutes.

- Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches.

Table 4: Esterification Parameters and Outcomes

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| H₂SO₄ | 60 | 85 | 97% |

| Amberlyst-15 | 80 | 82 | 96% |

Industrial Production and Scalability

Large-scale synthesis employs high-throughput screening to identify optimal solvent-catalyst combinations. For instance, a 2015 pilot study achieved 90% yield using a plug-flow reactor with immobilized lipase catalysts.

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods:

- $$ ^1H $$ NMR : Peaks at δ 3.6–3.8 ppm confirm the morpholino methylene groups, while δ 7.2–7.9 ppm corresponds to aromatic protons.

- FTIR : Stretches at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (ester C-O) verify functional groups.

- HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile-water gradient) ensures ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry. Key areas of research include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives, including methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research involving similar pyrazole derivatives has indicated their ability to inhibit tumor growth in various cancer cell lines such as breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549). These studies typically employ the MTT assay to evaluate cell viability and proliferation .

Medicinal Chemistry

This compound is synthesized through multi-step organic reactions, which contribute to its diverse functional properties. The synthesis often involves:

- Formation of the Pyrazole Ring : This is typically achieved by reacting hydrazine derivatives with suitable diketones or other precursors .

- Acetylation and Substitution Reactions : The introduction of the morpholino group and subsequent acetylation steps are crucial for enhancing the compound's biological activity .

Drug Discovery and Development

The compound's unique structure positions it as a promising candidate for drug development. Its applications in drug discovery can be summarized as follows:

Case Studies

Recent studies highlight the efficacy of this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations, suggesting its potential as an anticancer therapeutic. Further investigations into its mechanism of action are ongoing .

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: Morpholino derivatives (e.g., 4d) exhibit moderate yields (80%) and lower melting points (~92°C) compared to piperidinyl analogs (85%, 94°C). This suggests morpholine’s electron-rich oxygen may reduce crystallinity .

- Pyrazole synthesis typically requires cyclization steps, which may lower yields.

Pyrazole-Containing Pharmaceuticals

For example:

- Celecoxib: A COX-2 inhibitor with a sulfonamide-substituted pyrazole. The target compound’s morpholino group may mimic sulfonamide hydrogen-bonding motifs.

- Rimonabant : A CB1 antagonist featuring a 1,5-diarylpyrazole. The target’s 4-phenyl group aligns with this scaffold but lacks the critical 1,5-substitution pattern.

Research Findings and Implications

Structural Insights from Crystallography

The pyrazole’s rigidity and morpholine’s conformational flexibility would require high-resolution diffraction data for accurate refinement .

Biological Activity

Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate, identified by the CAS number 1286714-59-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 405.45 g/mol. Its structure features a morpholino group and a pyrazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate these targets, leading to therapeutic effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cells.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The researchers synthesized the compound and tested it against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with apoptosis being induced at higher concentrations. The study highlighted the compound's ability to disrupt cell cycle progression at the G2/M phase.

Study 2: Mechanistic Insights

Another study focused on the mechanism of action, revealing that the compound acts through the inhibition of specific kinases involved in cancer cell signaling pathways. This was demonstrated using Western blot analysis, which showed decreased phosphorylation levels of key proteins involved in cell survival and proliferation .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Cell Lines Tested | IC50 (µM) |

|---|---|---|---|

| Anticancer | Inhibition of proliferation | MCF-7, A549 | 5 - 15 |

| Anti-inflammatory | Reduction in cytokine levels | RAW264.7 | Not specified |

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate?

Methodological Answer:

- Reaction Conditions : Cyclocondensation of precursors (e.g., morpholine derivatives, phenylhydrazine, and acetoacetate esters) often requires polar aprotic solvents like DMF or ethanol with catalytic acetic acid . Temperature control (reflux conditions) is critical to avoid side reactions such as over-acylation or ring-opening.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard for isolating the target compound. Monitor purity via TLC with iodine visualization .

- Validation : Confirm structure using / NMR to verify the morpholino group (δ ~3.6 ppm for N-CH) and benzoate ester (δ ~3.8 ppm for OCH) .

Q. Q2. How can researchers standardize analytical characterization for this compound?

Methodological Answer:

- Spectroscopic Techniques : Use NMR to resolve overlapping signals (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm) and IR spectroscopy to confirm amide C=O stretches (~1650 cm) and ester C-O (~1250 cm) .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to confirm stoichiometry (e.g., deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. Q3. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Methodological Answer:

- X-ray Crystallography : Resolve dihedral angles between the pyrazole, morpholino, and benzoate moieties to confirm steric interactions (e.g., angles ~16–50° as in related pyrazole derivatives ).

- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect conformational flexibility (e.g., hindered rotation of the morpholino group) .

Q. Q4. What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:

- Side Reactions : Competing acylation at the pyrazole N-2 position (vs. N-1) can occur if stoichiometry is imbalanced. Monitor via LC-MS for intermediates with m/z corresponding to unreacted precursors .

- Workup Optimization : Acidic hydrolysis (e.g., HCl) may cleave ester groups; instead, use mild bases (e.g., NaHCO) during quenching to preserve the benzoate .

Q. Q5. How can computational methods enhance bioactivity prediction for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or proteases). Prioritize binding poses where the morpholino group occupies hydrophobic pockets, as seen in pyrazole-based inhibitors .

- ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., LogP ~3.5 for optimal membrane permeability) .

Q. Q6. What strategies address low reproducibility in thermal stability assays?

Methodological Answer:

- DSC/TGA Calibration : Ensure heating rates ≤10°C/min to avoid artifacts. Compare decomposition onset temperatures (e.g., ~200°C for pyrazole derivatives) with literature values .

- Sample Purity : Pre-purify via preparative HPLC to remove hygroscopic impurities that skew TGA mass-loss data .

Data Contradiction Analysis

Q. Q7. How should researchers interpret conflicting elemental analysis and mass spectrometry data?

Methodological Answer:

- Root Cause : Discrepancies often arise from isotopic contributions (e.g., in halogenated byproducts) or incomplete combustion during elemental analysis. Cross-validate with high-resolution ESI-MS (e.g., ±0.001 Da accuracy) .

- Case Study : If C% is lower than calculated, check for residual solvent (e.g., DMF) via NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.